acetyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
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Overview
Description
TMA-230, also known as Trimethylaluminium, is an organoaluminium compound with the chemical formula Al₂(CH₃)₆. It is a colorless liquid that is pyrophoric, meaning it ignites spontaneously in air. This compound is widely used in the chemical industry, particularly in the production of polyolefins and as a precursor for other organoaluminium compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylaluminium is typically synthesized through a two-step process:
Reaction of Aluminium with Methyl Chloride: [ 2 \text{Al} + 6 \text{CH}_3\text{Cl} + 6 \text{Na} \rightarrow \text{Al}_2(\text{CH}_3)_6 + 6 \text{NaCl} ] In this reaction, aluminium reacts with methyl chloride in the presence of sodium to form trimethylaluminium and sodium chloride.
Industrial Production Methods
In industrial settings, the production of trimethylaluminium involves the same reaction but on a larger scale. The reaction is carried out in specialized reactors designed to handle the pyrophoric nature of the compound. The product is then purified through distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Trimethylaluminium undergoes several types of chemical reactions, including:
Oxidation: It reacts with oxygen to form aluminium oxide and methane.
Hydrolysis: It reacts with water to produce aluminium hydroxide and methane.
Substitution: It can undergo substitution reactions with various organic compounds to form new organoaluminium compounds.
Common Reagents and Conditions
Oxygen: For oxidation reactions.
Water: For hydrolysis reactions.
Organic Compounds: For substitution reactions.
Major Products
Aluminium Oxide: Formed during oxidation.
Aluminium Hydroxide: Formed during hydrolysis.
Various Organoaluminium Compounds: Formed during substitution reactions.
Scientific Research Applications
Trimethylaluminium has several scientific research applications:
Chemistry: Used as a catalyst in the production of polyolefins such as polyethylene and polypropylene.
Biology: Studied for its potential effects on biological systems, particularly in the context of its pyrophoric nature.
Medicine: Investigated for its potential use in drug delivery systems due to its reactivity.
Mechanism of Action
Trimethylaluminium exerts its effects primarily through its high reactivity. It acts as a Lewis acid, accepting electron pairs from other compounds. This reactivity allows it to participate in a wide range of chemical reactions, making it a valuable compound in various industrial processes .
Comparison with Similar Compounds
Similar Compounds
Triethylaluminium: Another organoaluminium compound with similar properties but different alkyl groups.
Dimethylaluminium Chloride: A related compound with different substituents.
Uniqueness
Trimethylaluminium is unique due to its high reactivity and pyrophoric nature. It is also one of the simplest organoaluminium compounds, making it a valuable starting material for the synthesis of more complex compounds .
Properties
Molecular Formula |
C16H16N2O6S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
acetyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H16N2O6S/c1-8(19)11-14(21)18-12(16(22)24-7-23-9(2)20)13(25-15(11)18)10-4-3-5-17-6-10/h3-6,8,11,15,19H,7H2,1-2H3/t8-,11+,15-/m1/s1 |
InChI Key |
SFIPPEJRUGDKRJ-OTDPEBBPSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)C3=CN=CC=C3)C(=O)OCOC(=O)C)O |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3=CN=CC=C3)C(=O)OCOC(=O)C)O |
Origin of Product |
United States |
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